4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two naphthalene rings, each substituted with an ethoxy group and connected through a sulfonamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Ethoxylation of Naphthalene: The initial step involves the ethoxylation of naphthalene to form 1-ethoxynaphthalene.
Sulfonylation: The next step involves the sulfonylation of 1-ethoxynaphthalene to introduce the sulfonyl group.
Coupling Reaction: The final step involves the coupling of the sulfonylated naphthalene derivative with an amine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups.
Scientific Research Applications
4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,2-ethanediylbis(4-ethoxy-1-naphthalenesulfonamide): This compound has a similar structure but with a different linkage between the naphthalene rings.
N,N’-1,4-Naphthalenediylbis(4-methoxybenzenesulfonamide): This compound features methoxy groups instead of ethoxy groups and a different sulfonamide linkage.
Uniqueness
4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide is unique due to its specific ethoxy substitutions and sulfonamide linkage, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S2/c1-3-33-23-13-15-25(21-11-7-5-9-19(21)23)35(29,30)27-17-18-28-36(31,32)26-16-14-24(34-4-2)20-10-6-8-12-22(20)26/h5-16,27-28H,3-4,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIQGZLYSWNJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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